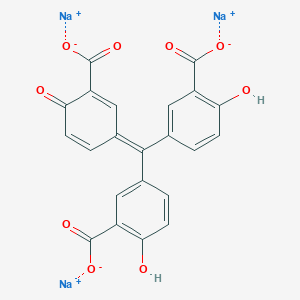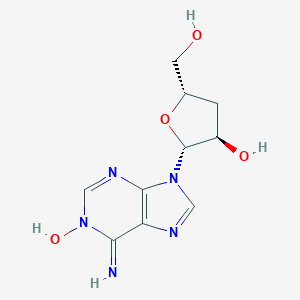
Thiazole-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole-2-carboxylic acid and its derivatives has been the focus of several studies. One approach involves the one-pot synthesis of 2,4-disubstituted thiazoles from carboxylic acids or anhydrides, demonstrating an efficient method for generating these compounds. This method was further applied in the total synthesis of the natural product cystothiazole C, highlighting its utility in complex molecule construction (Liu et al., 2014). Another notable synthesis involves the use of β-azido disulfides and carboxylic acids in a one-pot procedure, yielding desired thiazolines with good to excellent yields (Liu et al., 2012).
Molecular Structure Analysis
The molecular structure of thiazole-2-carboxylic acid derivatives is characterized by the presence of a thiazole ring, which significantly influences their chemical behavior and biological activities. Detailed structural elucidation has been performed using various spectroscopic techniques, including melting points, IR, 1H NMR, 13C NMR, and HRMS or elemental analysis, to confirm the identities of synthesized compounds (Li et al., 2015).
Applications De Recherche Scientifique
-
Pharmaceuticals : Thiazole-2-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals . It contributes to the development of various drugs and biologically active agents . For instance, molecules containing a thiazole ring may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
-
Agrochemicals : Thiazole-2-carboxylic acid is also used in agrochemicals . The specific applications in this field are not detailed in the available resources.
-
Dyestuff : Another application of Thiazole-2-carboxylic acid is in the field of dyestuff . The specific applications and methods in this field are not detailed in the available resources.
-
Anticancer Research : Thiazole derivatives have been investigated for their anticancer properties . The specific methods and results of these investigations are not detailed in the available resources.
-
Antibacterial Research : Thiazole derivatives have shown antibacterial properties . The specific methods and results of these investigations are not detailed in the available resources.
-
Antifungal Research : Thiazole derivatives have also shown antifungal properties . The specific methods and results of these investigations are not detailed in the available resources.
-
Antioxidant : Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
-
Analgesic : Compounds containing a thiazole ring have been used in the development of analgesic drugs . Analgesics are medicines that are used to relieve pain.
-
Anti-inflammatory : Thiazole derivatives have also been used in the development of anti-inflammatory drugs . These drugs work by reducing inflammation or swelling in the body.
-
Antimicrobial : Thiazole compounds have shown antimicrobial properties . They can kill or inhibit the growth of microorganisms.
-
Antiviral : Thiazole derivatives have been used in the development of antiviral drugs . These drugs are used to treat viral infections.
-
Diuretic : Some thiazole compounds have diuretic effects . Diuretics help the body get rid of excess fluid, mainly water and sodium.
-
Anticonvulsant : Thiazole derivatives have been used in the development of anticonvulsant drugs . Anticonvulsants are medications that prevent or reduce the severity of seizures.
-
Neuroprotective : Some thiazole compounds have shown neuroprotective effects . Neuroprotective drugs are medications that protect the brain and spinal cord from damage.
-
Antitumor or Cytotoxic : Thiazole compounds have been used in the development of antitumor or cytotoxic drugs . These drugs are used to treat cancer by killing cells that grow and divide quickly.
-
Antiretroviral : Thiazole derivatives have been used in the development of antiretroviral drugs . Antiretroviral drugs are medications for the treatment of infection by retroviruses, primarily HIV.
-
Antifungal : Thiazole compounds have shown antifungal properties . They can kill or inhibit the growth of fungi.
-
Chemical Reaction Accelerators : Thiazole is a parent material for various chemical compounds including chemical reaction accelerators .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLVRYLIMQVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376402 | |
| Record name | Thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole-2-carboxylic acid | |
CAS RN |
14190-59-1 | |
| Record name | Thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Thiazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)











![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)
